Nemorubicin (39-deamino-39-[2-(S)-methoxy-4-morpholinyl]doxorubicin hydrochloride) is a synthetic anthracycline derivative. [, ] It is classified as a topoisomerase I inhibitor, exhibiting potent antitumor activity. [, ] Nemorubicin is a significant subject in scientific research, particularly for its potential applications in cancer treatment. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Nemorubicin undergoes biotransformation primarily by the hepatic enzyme CYP3A4, resulting in the formation of the more potent metabolite PNU-159682. [, , ] This metabolic activation contributes significantly to its in vivo activity. [, ] PNU-159682 has been shown to form covalent adducts with double-stranded DNA, particularly in CG-rich sequences. [, ] The reaction involves the formation of "virtual cross-links," bridging the DNA strands and enhancing cytotoxic effects. [, ]
While structurally similar to Doxorubicin, Nemorubicin exhibits a unique mechanism of action involving the nucleotide excision repair (NER) system. [, , ] It primarily acts as a topoisomerase I inhibitor, inducing DNA strand breaks. [, ] Notably, it remains effective against tumor cells resistant to topoisomerase II inhibitors. [] The drug's cytotoxicity depends on NER activity, with cells deficient in NER displaying resistance to Nemorubicin. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6